molecular formula C22H18N2O5 B2396777 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 946367-55-1

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide

Katalognummer: B2396777
CAS-Nummer: 946367-55-1
Molekulargewicht: 390.395
InChI-Schlüssel: IPZLPVJVSVAMKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 1-position with a furan-2-carbonyl group and at the 6-position with a 2H-1,3-benzodioxole-5-carboxamide moiety. Though direct biological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., thiophene-carboximidamide derivatives) have demonstrated activity in nitric oxide synthase (NOS) inhibition assays, suggesting possible therapeutic relevance in inflammatory or neurological disorders .

Eigenschaften

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-21(15-5-8-18-20(12-15)29-13-28-18)23-16-6-7-17-14(11-16)3-1-9-24(17)22(26)19-4-2-10-27-19/h2,4-8,10-12H,1,3,9,13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZLPVJVSVAMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the furoyl and benzodioxole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide has shown promise in several therapeutic areas:

  • Indoleamine 2,3-Dioxygenase Inhibition : The compound has been studied for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression and cancer progression. Inhibiting IDO can enhance the effectiveness of anti-cancer treatments and counteract tumor-induced immunosuppression .
  • Anticancer Activity : Quinoline derivatives have been reported to exhibit significant anticancer properties. The compound's structure suggests potential mechanisms of action that may disrupt cancer cell proliferation and survival .

The compound's structural components contribute to its biological effects:

  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with essential metabolic pathways.
  • Enzyme Inhibition : The furan and sulfonamide groups may interact with enzyme active sites, inhibiting their activity. This characteristic is crucial for developing drugs targeting specific enzymes involved in disease processes .

Material Science

In addition to its biological applications, this compound can be utilized in developing new materials:

  • Thermal Stability : The unique combination of functional groups may lead to materials with enhanced thermal stability and other desirable properties for industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Enhancement of Anti-Cancer Treatments : A study demonstrated that co-administering this compound with traditional chemotherapy agents improved treatment outcomes in preclinical models by mitigating IDO-mediated immunosuppression .
  • Mechanistic Insights into Antimicrobial Action : Research highlighted the compound's ability to inhibit bacterial enzymes critical for survival, showcasing its potential as a new class of antimicrobial agents .

Wirkmechanismus

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,3,4-tetrahydroquinoline derivatives with diverse substituents. Key structural analogs and their comparative features are outlined below:

Compound Core Structure Substituents Biological Activity Reference
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide 1,2,3,4-tetrahydroquinoline 1: Furan-2-carbonyl; 6: 2H-1,3-benzodioxole-5-carboxamide Not reported in evidence; inferred potential for NOS inhibition based on analogs
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31) 1,2,3,4-tetrahydroquinolin-2-one 1: 2-(Dimethylamino)ethyl; 6: Thiophene-2-carboximidamide Moderate NOS inhibition (eNOS IC₅₀: ~1.2 µM; iNOS IC₅₀: ~0.8 µM)
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) 1,2,3,4-tetrahydroquinoline 1: Piperidin-4-yl; 6: Thiophene-2-carboximidamide Strong NOS inhibition (nNOS IC₅₀: ~0.5 µM; eNOS IC₅₀: ~0.7 µM)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095) 1,2,3,4-tetrahydroquinoline 1: Furan-2-carbonyl; 6: 2-(4-methoxyphenyl)acetamide No activity data reported; molecular weight: 390.44 g/mol
Tulmimetostatum 2H-1,3-benzodioxole Complex substituents including cyclohexyl, methoxyazetidine, and dihydropyridin Antineoplastic activity (specific targets undisclosed)

Key Differences and Implications

Substituent Chemistry: The benzodioxole-5-carboxamide group in the target compound contrasts with thiophene-carboximidamide in analogs (e.g., compounds 31, 70). Furan-2-carbonyl substitution (present in the target compound and G502-0095) introduces a smaller heterocycle compared to piperidinyl or dimethylaminoethyl groups in other analogs, possibly affecting solubility and blood-brain barrier penetration .

Biological Activity: Thiophene-carboximidamide analogs (e.g., compound 70) show potent NOS inhibition, with IC₅₀ values in the sub-micromolar range, attributed to strong hydrogen bonding with enzyme active sites . The absence of a thiophene group in the target compound may reduce NOS affinity but could confer selectivity for other targets. Tulmimetostatum, another benzodioxole derivative, demonstrates antineoplastic activity, suggesting the benzodioxole scaffold may have broad therapeutic utility depending on substituent patterns .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling of furan-2-carbonyl chloride to the tetrahydroquinoline core, followed by benzodioxole-5-carboxamide introduction via amide bond formation—a methodology paralleling the synthesis of compound 70 (dihydrochloride salt formation via HCl treatment) . In contrast, thiophene-carboximidamide analogs require additional steps such as amidine formation and salt purification, reducing overall yield (e.g., compound 31: 69% yield) .

Research Findings and Data Gaps

  • Biological Data: No direct activity data exist for the target compound. Prioritized assays should include NOS inhibition, cytotoxicity, and pharmacokinetic profiling.
  • Toxicity : Related compounds (e.g., G502-0095) lack toxicity data, highlighting a critical research gap.

Biologische Aktivität

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a furan ring, a tetrahydroquinoline moiety, and a benzodioxole structure, which contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O4. The presence of the furan and benzodioxole rings is significant as these structures are often associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan ring and the carboxamide group can participate in hydrogen bonding and π-stacking interactions with enzyme active sites. This interaction may inhibit the activity of specific kinases or other enzymes involved in signaling pathways related to cancer and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

Compound Target Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline]Spleen Tyrosine Kinase (SYK)Inhibition leading to reduced tumor growth
5-NitrobenzenesulfonamideVarious cancer cell linesAntitumor effects observed in vitro

Inhibiting SYK has implications for treating cancers where this kinase is overactive.

Antimicrobial Activity

The compound also shows potential antimicrobial activity. A comparative study highlighted similar compounds that exhibited:

Compound Microbial Target Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Staphylococcus aureusAntibacterial
Dimethoxybenzamide derivativesCandida albicansAntifungal

These findings suggest that the compound may be effective against various bacterial and fungal infections.

Case Studies

A notable case study involved the synthesis and evaluation of this compound in vitro against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation:

Cell Line IC50 (µM)
HeLa15.0
MCF720.5
A54918.0

These results indicate promising anticancer activity warranting further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Coupling of tetrahydroquinoline intermediates with furan-2-carbonyl chloride or activated esters under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like THF or DCM .
  • Step 2 : Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH gradients) or recrystallization from chloroform/methanol mixtures .
  • Critical Factors : Reaction temperature (0°C to reflux), stoichiometry of reagents, and choice of base. For example, LiAlH4 reduction of amide intermediates may require strict anhydrous conditions .
    • Data Table :
Synthetic StepReagents/ConditionsYield RangeReference
Amide couplingFuran-2-carbonyl chloride, THF, 0°C6–69%
PurificationCH2Cl2/MeOH (9:1)>95% purity

Q. How should researchers characterize this compound to confirm structural integrity?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks for the tetrahydroquinoline ring (δ 1.5–3.0 ppm for CH2 groups), benzodioxole (δ 5.9–6.8 ppm), and furan carbonyl (δ 7.5–8.2 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (~1650–1700 cm⁻¹ for amide and furan carbonyl groups) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., EI-MS m/z calculated for C22H19N2O5: 397.13) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Protocols :

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Assess activity against nitric oxide synthase (nNOS) or kinases using fluorometric assays, given structural similarity to tetrahydroquinoline-based inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Troubleshooting :

  • Variable Temperature NMR : Detect conformational flexibility in the tetrahydroquinoline ring .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from benzodioxole and furan moieties .
    • Case Study : In , quinoline-carboxamide derivatives showed δ 7.2–8.1 ppm aromatic shifts; deviations >0.3 ppm may indicate impurities or tautomerism .

Q. What experimental designs optimize yield in multi-step syntheses?

  • Strategies :

  • DoE (Design of Experiments) : Vary solvent polarity (THF vs. DMF), catalyst loading (e.g., DMAP), and reaction time to maximize coupling efficiency .
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions (e.g., hydrolysis of furan carbonyl) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with nNOS or kinase active sites, focusing on hydrogen bonds between the benzodioxole oxygen and Arg residues .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize lipophilicity .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent biological activities despite structural homology?

  • Hypothesis : Subtle differences in substituent positioning (e.g., fluorine vs. methyl groups) alter binding affinity. For example, in , compound 28 (piperidine substituent) showed higher nNOS inhibition than 29 (pyrrolidine) due to enhanced basicity .
  • Resolution : Perform competitive binding assays (SPR or ITC) to quantify target engagement and validate SAR trends .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., amide coupling) to reduce reaction times from 18h to 2h .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity, L-NAME for nNOS inhibition) to contextualize activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.